ethyl (2Z)-2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:
Condensation Reactions: Combining appropriate aldehydes and ketones with thiazole derivatives.
Cyclization: Formation of the thiazolopyrimidine ring system under controlled conditions.
Esterification: Introduction of the ethyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds within this class, such as thiazolopyrimidine derivatives with different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene structures.
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in ethyl (2Z)-2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O6S/c1-4-38-29(35)25-26(19-8-6-5-7-9-19)31-30-32(27(25)20-11-13-21(36-2)14-12-20)28(34)24(39-30)17-18-10-15-22(33)23(16-18)37-3/h5-17,27,33H,4H2,1-3H3/b24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHPWXCSLTYLFJ-ULJHMMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)O)OC)S2)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/S2)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417272 | |
Record name | AC1NT5ML | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-90-0 | |
Record name | AC1NT5ML | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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